Barium(2+);pyridine-2-sulfonate

Description

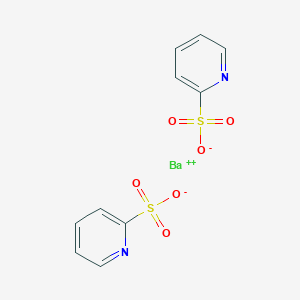

Barium(2+);pyridine-2-sulfonate is a coordination compound comprising a barium cation (Ba²⁺) and pyridine-2-sulfonate anions. The pyridine-2-sulfonate ligand features a sulfonate group (-SO₃⁻) attached to the 2-position of the pyridine ring, enabling dual functionality: the sulfonate group acts as a strong anionic coordinating site, while the pyridine nitrogen provides additional Lewis basicity for metal binding. This compound is typically synthesized via metathesis reactions, where barium salts (e.g., BaCl₂) react with alkali metal pyridine-2-sulfonates in aqueous or polar solvents .

Structurally, the Ba²⁺ ion, with its large ionic radius (~1.35 Å), often adopts higher coordination numbers (e.g., 8–12) compared to smaller transition metals, leading to distinct crystalline architectures. This compound finds applications in catalysis, materials science, and as a precursor for functionalized metal-organic frameworks (MOFs). For instance, pyridine-2-sulfonate ligands in palladium complexes have demonstrated efficacy in aerobic alcohol oxidation catalysis .

Properties

IUPAC Name |

barium(2+);pyridine-2-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5NO3S.Ba/c2*7-10(8,9)5-3-1-2-4-6-5;/h2*1-4H,(H,7,8,9);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOTYNFIMRFPYHH-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)S(=O)(=O)[O-].C1=CC=NC(=C1)S(=O)(=O)[O-].[Ba+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BaN2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Electronic Comparison with Other Metal Pyridine-2-sulfonates

The coordination behavior of pyridine-2-sulfonate varies significantly with the metal cation. Key comparisons include:

| Property | Barium(2+);pyridine-2-sulfonate | Calcium(2+);pyridine-2-sulfonate | Palladium(2+);pyridine-2-sulfonate |

|---|---|---|---|

| Coordination Number | 8–12 | 6–8 | 4–6 (square planar or octahedral) |

| Bond Length (M–O/N) | ~2.7–3.0 Å (Ba–O) | ~2.4–2.6 Å (Ca–O) | ~2.0–2.2 Å (Pd–N/O) |

| Solubility in H₂O | Low (precipitates readily) | Moderate | Low (stable in organic solvents) |

- Barium vs. Calcium : Barium’s larger ionic radius results in weaker electrostatic interactions with the sulfonate group, reducing aqueous solubility compared to calcium analogs. Flow-controlled precipitation studies show Ba²⁺ forms denser, more stable precipitates under high-concentration conditions, whereas Ca²⁺ systems exhibit greater variability in crystal morphology .

- Barium vs. Transition Metals : Palladium(2+);pyridine-2-sulfonate complexes adopt rigid, low-coordination geometries optimized for catalytic cycles. In contrast, barium’s flexible coordination sphere supports bulkier architectures but limits catalytic versatility .

Reactivity in Catalytic Processes: Sulfonate vs. Carboxylate Ligands

Pyridine-2-sulfonate ligands exhibit distinct reactivity compared to carboxylate analogs (e.g., picolinate, quinoline-2-carboxylate) in metal-catalyzed reactions:

| Ligand Type | Oxidation Rate (1-phenylethanol, mmol·h⁻¹) | SO₂ Extrusion Rate (s⁻¹) | Thermal Stability (°C) |

|---|---|---|---|

| Pyridine-2-sulfonate | 12.3 ± 0.5 | 3.2 × 10⁻³ | >250 |

| Picolinate | 8.7 ± 0.3 | 1.8 × 10⁻³ | ~200 |

| Quinoline-2-carboxylate | 10.1 ± 0.4 | 2.5 × 10⁻³ | ~220 |

- Catalytic Efficiency : Palladium complexes with pyridine-2-sulfonate ligands show ~40% higher oxidation rates than picolinate systems, attributed to the sulfonate’s stronger electron-withdrawing effect, which stabilizes Pd–O bonds during redox cycles .

- SO₂ Extrusion : Sulfinate derivatives (e.g., pyridine-2-sulfinate) undergo faster SO₂ extrusion than sulfonates, but pyridine-2-sulfonate’s stability under desulfinative cross-coupling conditions makes it preferable for controlled reaction pathways .

Comparative Analysis with Sulfinate Derivatives

Pyridine-2-sulfonate and sulfinate (pyridine-2-sulfinate) derivatives differ critically in reactivity:

| Parameter | Pyridine-2-sulfonate | Pyridine-2-sulfinate |

|---|---|---|

| Charge/Resonance | -1 (delocalized SO₃⁻) | -1 (localized SO₂⁻) |

| Transmetallation Rate | Slow (rate-determining step) | Fast (precedes SO₂ extrusion) |

| Application | Catalyst stabilization | Desulfitative coupling |

- Mechanistic Divergence : In palladium-catalyzed reactions, sulfinates undergo rapid transmetallation followed by SO₂ extrusion, whereas sulfonates require harsher conditions for ligand displacement, limiting their utility in cross-coupling but enhancing stability in aerobic oxidations .

Influence of Metal Cation on Precipitation and Crystallization Behavior

Comparative studies of Ba²⁺ and Ca²⁺ sulfonates under flow-controlled conditions reveal:

- Low-Concentration Regime : Both Ba²⁺ and Ca²⁺ form granular precipitates with similar fractal dimensions (Df ≈ 1.7–1.9).

- High-Concentration/High-Flow Regime : Ba²⁺ systems develop dense, radial tubular structures due to lower ion mobility and stronger interparticle interactions, whereas Ca²⁺ forms disordered aggregates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.